

An In-depth Technical Guide to Stannous Octoate: Identifiers, Applications, and Experimental Protocols

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Compound of Interest

Compound Name: *Tin di(octanoate)*

Cat. No.: *B15344458*

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This technical guide provides a comprehensive overview of stannous octoate, a versatile organometallic compound widely utilized as a catalyst in the chemical industry. Aimed at researchers, scientists, and professionals in drug development, this document details the key identifiers of stannous octoate, its primary application as a catalyst in polymerization reactions, and a representative experimental protocol for its use.

Core Identifiers of Stannous Octoate

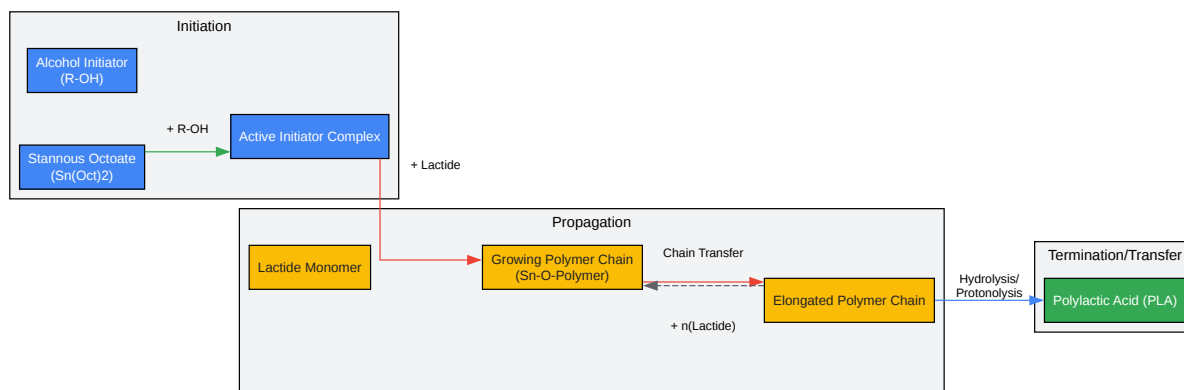
Stannous octoate, also known as tin(II) 2-ethylhexanoate, is a coordination complex of tin with 2-ethylhexanoic acid. For clarity and precise identification in research and manufacturing, a variety of identifiers are used. These are summarized in the table below.

Identifier Type	Value
CAS Number	301-10-0[1][2][3][4][5][6][7][8]
IUPAC Name	Tin(2+) bis(2-ethylhexanoate)[7][9]
Synonyms	Stannous 2-ethylhexanoate, Tin(II) octoate[1][2][9]
Chemical Formula	C ₁₆ H ₃₀ O ₄ Sn[1][2][3][9][10]
Molecular Weight	405.12 g/mol [2][3][10]
EC Number	206-108-6[2][6]
PubChem CID	9318[3], 16689712[9]
InChI Key	KSBAEPSJVUENNK-UHFFFAOYNA-L[7]
SMILES	CCCCC(CC)C(=O)[O-].CCCCC(CC)C(=O)[O-].[Sn+2][9]

Application in Polymer Synthesis: A Catalyst for Polylactic Acid (PLA)

Stannous octoate is a highly effective catalyst for the ring-opening polymerization of lactide to produce polylactic acid (PLA), a biodegradable and biocompatible polyester with numerous applications in the medical and packaging industries.[9][11] Its catalytic activity is valued for enabling controlled polymerization, leading to high molecular weight polymers with desirable properties. The compound's solubility in organic solvents makes it suitable for homogeneous catalysis in bulk or solution polymerization processes.[12]

The catalytic cycle of stannous octoate in the ring-opening polymerization of lactide is a well-studied process. The reaction is initiated by the coordination of the lactide monomer to the tin(II) center, followed by the nucleophilic attack of an alcohol initiator on the carbonyl group of the lactide. This leads to the opening of the lactide ring and the formation of a growing polymer chain attached to the tin atom. The propagation step involves the sequential insertion of lactide monomers into the tin-alkoxide bond.



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Catalytic cycle of stannous octoate in lactide polymerization.

Experimental Protocol: Bulk Polymerization of L-Lactide

The following protocol provides a representative method for the bulk polymerization of L-lactide using stannous octoate as a catalyst. This procedure is intended for researchers familiar with standard laboratory techniques for polymer synthesis.

Materials:

- L-lactide (recrystallized and dried under vacuum)
- Stannous octoate (Sn(Oct)₂) solution in dry toluene
- Benzyl alcohol (dried over molecular sieves)

- Dry, nitrogen-purged reaction vessel with mechanical stirring

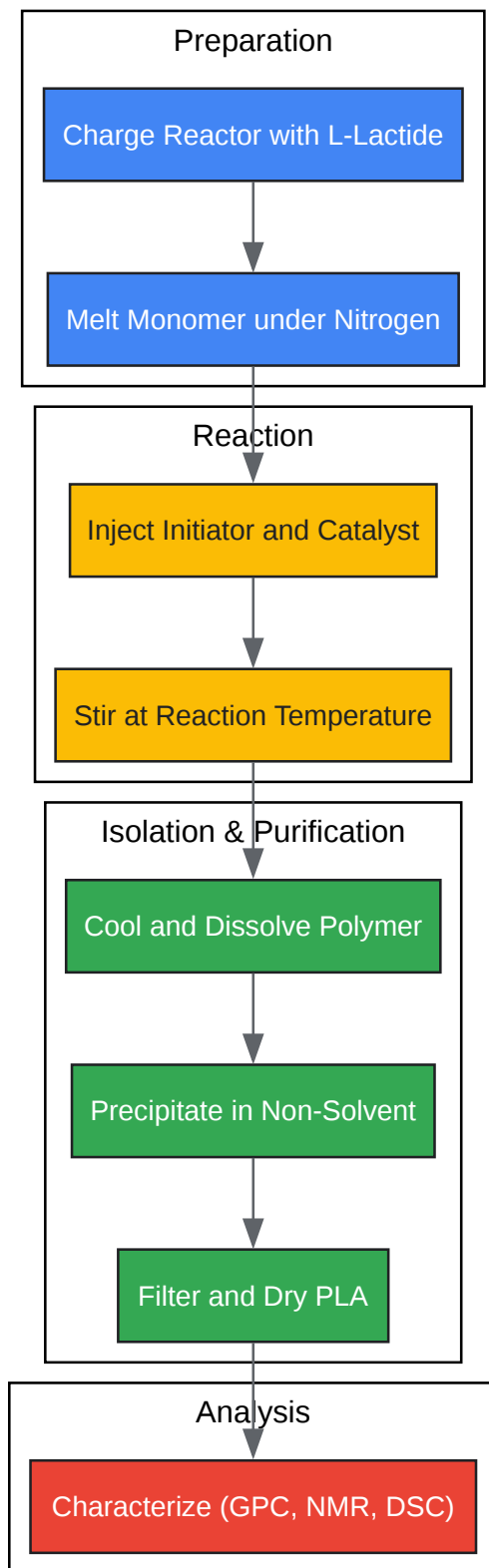
Procedure:

- **Reactor Preparation:** A flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a septum is charged with the desired amount of purified L-lactide.
- **Monomer Melting:** The reactor is heated to a temperature above the melting point of L-lactide (typically 130-150°C) under a constant stream of dry nitrogen to melt the monomer.
- **Initiator and Catalyst Addition:** Once the L-lactide is completely molten and thermally equilibrated, the benzyl alcohol initiator is injected via a syringe, followed by the stannous octoate catalyst solution. The molar ratio of monomer to initiator and catalyst should be carefully calculated to control the polymer's molecular weight.
- **Polymerization:** The reaction mixture is stirred vigorously to ensure homogeneity. The polymerization is allowed to proceed for a predetermined time, which can range from a few minutes to several hours, depending on the desired conversion and molecular weight. The viscosity of the mixture will increase significantly as the polymerization progresses.
- **Termination and Product Isolation:** The polymerization is terminated by cooling the reactor to room temperature. The resulting solid polymer is then dissolved in a suitable solvent, such as chloroform or dichloromethane.
- **Purification:** The dissolved polymer is precipitated in a non-solvent, such as cold methanol or ethanol, to remove any unreacted monomer and catalyst residues. The precipitated polymer is collected by filtration and dried under vacuum until a constant weight is achieved.

Characterization: The resulting polylactic acid can be characterized by various techniques, including:

- **Gel Permeation Chromatography (GPC):** To determine the number-average molecular weight (M_n), weight-average molecular weight (M_w), and polydispersity index (PDI).
- **Nuclear Magnetic Resonance (NMR) Spectroscopy:** To confirm the chemical structure and determine the stereochemical purity.

- Differential Scanning Calorimetry (DSC): To measure the glass transition temperature (T_g), melting temperature (T_m), and crystallinity.



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Workflow for the synthesis and analysis of polylactic acid.

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